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Compound of Interest

Compound Name: 4-Penten-1-OL

Cat. No.: B013828 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-penten-1-ol, a
versatile building block in organic synthesis. The information is intended for researchers,

scientists, and professionals in drug development and related fields. This document presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a

structured format, details the experimental protocols for data acquisition, and includes a visual

representation of the molecule's spectroscopic correlations.

Molecular Structure and Spectroscopic Correlation
The structure of 4-penten-1-ol contains a terminal double bond and a primary alcohol

functional group. These features give rise to characteristic signals in its various spectra, which

are summarized in the following diagram.

Caption: Correlation of 4-Penten-1-OL's structure with its key spectroscopic data.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-penten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4-Penten-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.82 ddt 1H H-4

5.05 - 4.95 m 2H H-5

3.64 t 2H H-1

2.14 q 2H H-3

1.67 p 2H H-2

1.55 s 1H -OH

Table 2: ¹³C NMR Data for 4-Penten-1-ol[1]

Chemical Shift (δ) ppm Assignment

138.5 C-4

114.8 C-5

62.2 C-1

32.1 C-2

30.2 C-3

Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for 4-Penten-1-ol
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Wavenumber (cm⁻¹) Description Functional Group

3330 (broad) O-H stretch Alcohol

3077 =C-H stretch Alkene

2930, 2860 C-H stretch Alkane

1642 C=C stretch Alkene

1438 CH₂ bend Alkane

1058 C-O stretch Primary Alcohol

993, 912 =C-H bend (out-of-plane) Alkene

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments for 4-Penten-1-ol[2][3]

m/z Relative Intensity (%) Proposed Fragment

86 19.1 [M]⁺ (Molecular Ion)

68 100.0 [M - H₂O]⁺

67 91.3 [C₅H₇]⁺

57 32.8 [C₄H₉]⁺

55 39.3 [C₄H₇]⁺

44 48.6 [C₂H₄O]⁺

41 49.7 [C₃H₅]⁺ (Allyl cation)

31 36.8 [CH₂OH]⁺

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following sections outline the general experimental procedures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-penten-1-ol was dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C

NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Sample Preparation:
 Dissolve 4-penten-1-ol

 in CDCl3 with TMS

Instrument Setup:
 400 MHz NMR Spectrometer

Data Acquisition:
 Record 1H and 13C spectra

Data Processing:
 Fourier Transform,

 Phase and Baseline Correction

Data Analysis:
 Chemical Shift, Integration,

 and Multiplicity Analysis

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of neat 4-penten-1-ol
was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-600

cm⁻¹.
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Sample Application:
 Place a drop of neat

 4-penten-1-ol on ATR crystal

Instrument:
 FTIR Spectrometer with ATR

Data Acquisition:
 Record spectrum from

 4000-600 cm-1

Data Analysis:
 Identify characteristic

 absorption peaks

Click to download full resolution via product page

Caption: General workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS)
The mass spectrum was acquired using a gas chromatograph-mass spectrometer (GC-MS).

The sample was injected into the GC, where it was vaporized and separated. The separated

components were then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV

was used to generate the molecular ion and fragment ions.[2][3]
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Sample Injection:
 Inject into GC-MS

Separation:
 Gas Chromatography

Ionization:
 Electron Ionization (70 eV)

Mass Analysis:
 Quadrupole Mass Analyzer

Detection and
 Spectrum Generation

Click to download full resolution via product page

Caption: General workflow for GC-MS data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013828#spectroscopic-data-of-4-penten-1-ol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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